

Spectroscopic Analysis of N-(5-Chloro-2-methylphenyl)acetamide: A Technical Guide

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Compound of Interest

| | |
|----------------|---|
| Compound Name: | <i>N-(5-Chloro-2-methylphenyl)acetamide</i> |
| Cat. No.: | B043021 |

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for **N-(5-Chloro-2-methylphenyl)acetamide** (CAS No: 5900-55-0), a compound of interest in pharmaceutical and agrochemical research. Due to the limited availability of published experimental spectra for this specific molecule, this document outlines the predicted spectral characteristics based on its chemical structure. Furthermore, it details standardized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and quality control of this and similar compounds.

Compound at a Glance

| Property | Value |
|-------------------|--|
| Chemical Name | N-(5-Chloro-2-methylphenyl)acetamide |
| Synonyms | 2-Acetamido-4-chlorotoluene, 4-Chloro-2-acetaminotoluene |
| CAS Number | 5900-55-0 [1] [2] |
| Molecular Formula | C ₉ H ₁₀ ClNO |
| Molecular Weight | 183.64 g/mol [2] [3] |
| Melting Point | 129-130 °C [4] |

Predicted Spectral Data

While experimental data is not readily available in public databases, the following tables summarize the expected spectral features for **N-(5-Chloro-2-methylphenyl)acetamide** based on its structure and typical values for similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|-------------------------|---------------------|-------------|---|
| ~ 7.8 - 8.2 | Singlet | 1H | -NH (Amide proton) |
| ~ 7.5 | Doublet | 1H | Aromatic CH (H-6) |
| ~ 7.1 | Doublet of doublets | 1H | Aromatic CH (H-4) |
| ~ 7.0 | Doublet | 1H | Aromatic CH (H-3) |
| ~ 2.2 | Singlet | 3H | Ar-CH ₃ (Methyl group on ring) |
| ~ 2.1 | Singlet | 3H | CO-CH ₃ (Acetyl methyl group) |

Table 2: Predicted ^{13}C NMR Spectral Data

Solvent: CDCl_3 , Reference: CDCl_3 (δ 77.16 ppm)

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|--------------------------------------|
| ~ 168 | $\text{C}=\text{O}$ (Amide carbonyl) |
| ~ 135 | Aromatic C-Cl (C-5) |
| ~ 134 | Aromatic C-N (C-1) |
| ~ 130 | Aromatic C- CH_3 (C-2) |
| ~ 128 | Aromatic CH (C-4) |
| ~ 125 | Aromatic CH (C-6) |
| ~ 122 | Aromatic CH (C-3) |
| ~ 24 | CO-CH_3 (Acetyl methyl) |
| ~ 17 | Ar-CH_3 (Ring methyl) |

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm^{-1}) | Intensity | Assignment |
|---------------------------------|---------------|---|
| ~ 3300 - 3250 | Strong, Sharp | N-H Stretch (Amide) |
| ~ 3100 - 3000 | Medium | C-H Stretch (Aromatic) |
| ~ 2950 - 2850 | Medium | C-H Stretch (Aliphatic, CH_3) |
| ~ 1670 - 1650 | Strong | $\text{C}=\text{O}$ Stretch (Amide I) |
| ~ 1600, 1480 | Medium-Strong | $\text{C}=\text{C}$ Stretch (Aromatic ring) |
| ~ 1550 - 1530 | Strong | N-H Bend (Amide II) |
| ~ 850 - 800 | Strong | C-H Bend (Aromatic, out-of-plane) |
| ~ 750 - 700 | Strong | C-Cl Stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |
|---------|---|
| 183/185 | Molecular ion peak $[M]^+$ and its isotope $[M+2]^+$ due to ^{35}Cl and ^{37}Cl (approx. 3:1 ratio) |
| 141/143 | Fragment ion from the loss of acetyl group (-CH ₂ CO) |
| 126/128 | Fragment ion from the loss of the entire acetamide group |
| 43 | Fragment ion corresponding to [CH ₃ CO] ⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectral data for **N-(5-Chloro-2-methylphenyl)acetamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

Methodology:

- Sample Preparation: For a standard 5 mm NMR tube, dissolve approximately 5-25 mg of **N-(5-Chloro-2-methylphenyl)acetamide** in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).^[5]^[6]^[7] The sample should be fully dissolved; if any solid particulates are present, the solution should be filtered through a small plug of glass wool in a Pasteur pipette into the NMR tube.^[5]^[7]
- Internal Standard: If the solvent does not already contain an internal standard, a small amount of tetramethylsilane (TMS) can be added.
- Instrumentation: The spectra should be acquired on a Fourier Transform NMR spectrometer, for example, a 400 MHz or 500 MHz instrument.

- ^1H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
 - A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A larger number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .
 - A longer relaxation delay may be needed for quaternary carbons.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the solvent or TMS peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation: Place a small amount of the solid **N-(5-Chloro-2-methylphenyl)acetamide** powder directly onto the ATR crystal (e.g., diamond or zinc selenide).[8][9]
- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Sample Spectrum Acquisition:

- Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.[10]
- Acquire the IR spectrum, typically in the range of 4000-400 cm^{-1} .
- Co-add a sufficient number of scans (e.g., 16-32) to achieve a high-quality spectrum.
- Data Processing: The resulting spectrum will be in terms of absorbance or transmittance versus wavenumber (cm^{-1}). Label the significant peaks corresponding to the functional groups.

Mass Spectrometry (MS)

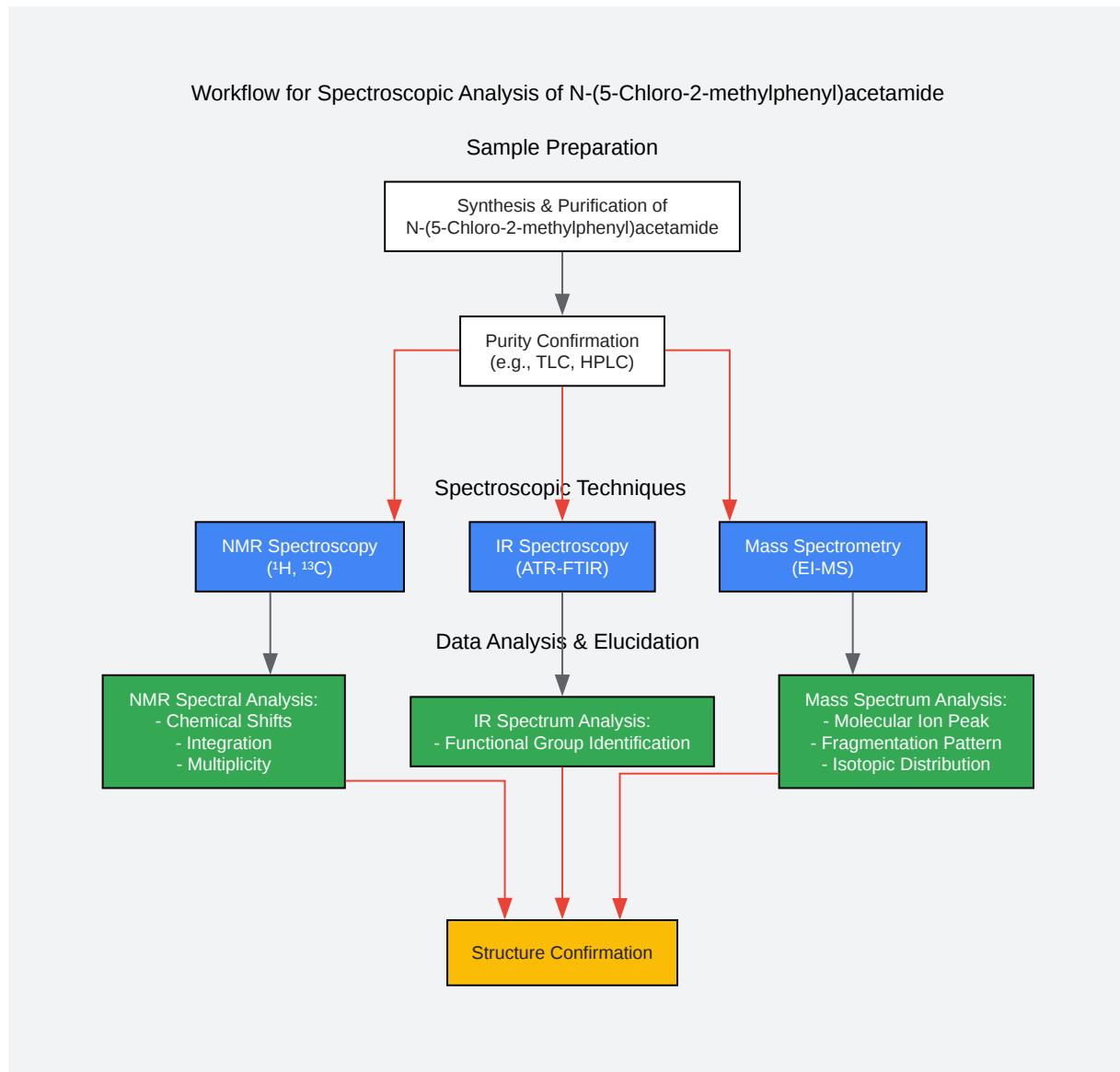
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
- Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[11][12] This causes the molecule to ionize and fragment.[11][13]
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z . Identify the molecular ion peak and major fragment ions. The isotopic pattern for chlorine (^{35}Cl and ^{37}Cl) should be analyzed.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **N-(5-Chloro-2-methylphenyl)acetamide**.

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Caption: Spectroscopic Analysis Workflow.

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